2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride 2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 857789-97-0
VCID: VC2877097
InChI: InChI=1S/C8H17NO.ClH/c1-7(2)5-6(9)8(3,4)10-7;/h6H,5,9H2,1-4H3;1H
SMILES: CC1(CC(C(O1)(C)C)N)C.Cl
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69 g/mol

2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride

CAS No.: 857789-97-0

Cat. No.: VC2877097

Molecular Formula: C8H18ClNO

Molecular Weight: 179.69 g/mol

* For research use only. Not for human or veterinary use.

2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride - 857789-97-0

Specification

CAS No. 857789-97-0
Molecular Formula C8H18ClNO
Molecular Weight 179.69 g/mol
IUPAC Name 2,2,5,5-tetramethyloxolan-3-amine;hydrochloride
Standard InChI InChI=1S/C8H17NO.ClH/c1-7(2)5-6(9)8(3,4)10-7;/h6H,5,9H2,1-4H3;1H
Standard InChI Key CPCGRGWYULYCOE-UHFFFAOYSA-N
SMILES CC1(CC(C(O1)(C)C)N)C.Cl
Canonical SMILES CC1(CC(C(O1)(C)C)N)C.Cl

Introduction

Chemical Identity and Structure

2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride (CID 75531189) is an organic compound with molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . The compound represents the hydrochloride salt of 2,2,5,5-tetramethyloxolan-3-amine (CID 55281773), which serves as its parent compound . This chemical entity is characterized by a five-membered tetrahydrofuran (oxolane) ring containing four methyl substituents—two each at positions 2 and 5—and an amine group at position 3.

The structural configuration of this compound presents several notable features that influence its chemical behavior. The four methyl groups create significant steric hindrance around the ring, particularly affecting the accessibility of the ethereal oxygen. This steric effect has important implications for the compound's reactivity patterns and stability. The amine group at the 3-position provides a reactive site for various chemical transformations, while the hydrochloride salt formation enhances stability and modifies solubility characteristics.

According to the chemical database information, this compound can also be identified through several synonyms, including "(2,2,5,5-tetramethyltetrahydro-3-furanyl)amine hydrochloride" and "2,2,5,5-tetramethyloxolan-3-amine;hydrochloride" . These alternative names reflect different naming conventions but refer to the same chemical entity under discussion.

Structural Identifiers

The chemical structure of 2,2,5,5-tetramethyltetrahydrofuran-3-amine hydrochloride can be represented through various chemical notation systems that provide unambiguous identification. These structural identifiers are essential for database searching and structural verification in analytical chemistry.

Table 1: Structural Identifiers for 2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride

Identifier TypeValue
PubChem CID75531189
IUPAC Name2,2,5,5-tetramethyloxolan-3-amine;hydrochloride
InChIInChI=1S/C8H17NO.ClH/c1-7(2)5-6(9)8(3,4)10-7;/h6H,5,9H2,1-4H3;1H
InChIKeyCPCGRGWYULYCOE-UHFFFAOYSA-N
SMILESCC1(CC(C(O1)(C)C)N)C.Cl
Registry Numbers857789-97-0

These identifiers serve as unique fingerprints for the compound, enabling precise identification across different chemical databases and literature sources . The InChI and SMILES notations, in particular, encode the complete structural information in a machine-readable format that specifies atomic connectivity, stereochemistry, and salt formation.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of 2,2,5,5-tetramethyltetrahydrofuran-3-amine hydrochloride is characterized by several important features that distinguish it from conventional tetrahydrofuran derivatives. One of the most significant aspects is the absence of hydrogen atoms at positions alpha to the oxygen atom, which completely eliminates the potential for peroxide formation . This characteristic represents a substantial safety advantage over traditional ethers, which often require stabilizers and careful handling to prevent peroxide accumulation.

The amine functionality at the 3-position serves as a reactive center for various chemical transformations. In its hydrochloride salt form, the nucleophilicity of the nitrogen is significantly reduced due to protonation, but it can be readily converted to the free base form for participation in nucleophilic reactions. Potential reactions include nucleophilic substitutions, condensations with carbonyl compounds, and formation of amides, carbamates, and other nitrogen-containing derivatives.

The tetramethyl substitution pattern creates a unique steric environment that influences reaction pathways and selectivities. Similar tetramethyl-substituted tetrahydrofuran structures have demonstrated distinct behavior in chemical reactions. For instance, 2,2,5,5-tetramethyltetrahydrofuran (Me4THF) has shown high E/Z selectivity (40:1) in certain enolization reactions when used as a solvent, performing differently from traditional ethers like THF . This suggests that the steric hindrance and electronic properties of the tetramethyl substitution pattern significantly affect reaction outcomes.

Applications and Utilization

Chemical and Synthetic Applications

The unique structural features of 2,2,5,5-tetramethyltetrahydrofuran-3-amine hydrochloride suggest several potential applications in synthetic organic chemistry. The compound combines a sterically hindered tetrahydrofuran scaffold with a reactive amine functionality, making it potentially valuable as a building block for the construction of more complex molecules.

One significant aspect of tetramethyl-substituted tetrahydrofurans is their enhanced stability compared to conventional ethers. The absence of hydrogen atoms at positions alpha to the oxygen atom eliminates the risk of peroxide formation, which is a common safety concern with many ether compounds . This stability makes such compounds attractive for applications where long-term storage or exposure to oxidizing conditions might otherwise be problematic.

The amine group at the 3-position provides a site for various chemical transformations, potentially allowing the compound to serve as a versatile intermediate in the synthesis of pharmaceutically relevant molecules, specialty chemicals, or advanced materials. While the hydrochloride salt form moderates the reactivity of the amine, it can be readily converted to the free base when more nucleophilic character is required.

Solvent Applications

Related tetramethyl-substituted tetrahydrofurans have demonstrated valuable properties as specialty solvents. Specifically, 2,2,5,5-tetramethyltetrahydrofuran (TMTHF) has been investigated as "a non-polar, non-peroxide forming ether replacement for hazardous hydrocarbon solvents" . While the amine hydrochloride derivative would have different solvent properties due to its polarity and salt nature, derivatives or precursors of the compound might find applications in specialized solvent systems.

Research has shown that 2,2,5,5-tetramethyltetrahydrofuran exhibits solvent properties similar to toluene and has proven effective in various reaction types including Fischer esterification, amidation, and Grignard reactions . The structural similarity suggests that appropriate derivatives of 2,2,5,5-tetramethyltetrahydrofuran-3-amine might similarly serve specialized solvent functions in certain reaction contexts.

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